4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
CAS No.: 917470-82-7
Cat. No.: VC5864479
Molecular Formula: C14H11ClFNO
Molecular Weight: 263.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917470-82-7 |
|---|---|
| Molecular Formula | C14H11ClFNO |
| Molecular Weight | 263.7 |
| IUPAC Name | 4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol |
| Standard InChI | InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2 |
| Standard InChI Key | MCFIUCONSZHFEM-RQZCQDPDSA-N |
| SMILES | C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a planar imine (-C=N-) linkage connecting a 4-chloro-2-hydroxyphenyl moiety to a 4-fluorobenzyl group. This conjugation system delocalizes π-electrons across the aromatic rings and imine bond, creating a rigid, planar structure ideal for metal coordination . The ortho-hydroxy group participates in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the keto-enol tautomeric form .
Crystallographic Data
While direct single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous Schiff bases exhibit monoclinic crystal systems with space group C2 and unit cell parameters approximating a = 14.65 Å, b = 9.67 Å, c = 11.19 Å, and β = 121.18° . These structural metrics suggest strong intermolecular interactions mediated by halogen atoms and hydrogen bonds.
Synthetic Methodologies
Ligand Synthesis
The ligand is synthesized via acid-catalyzed condensation under ambient conditions:
Procedure
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Reactants: 5-Chlorosalicylaldehyde (3.19 mmol) and 4-fluoroaniline (3.19 mmol)
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Solvent: Ethanol (30 mL)
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Catalyst: Glacial acetic acid (0.2 mL)
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Room-temperature synthesis yields 92% pure product, outperforming traditional reflux methods (85% yield) .
Purification
Recrystallization from ethanol yields needle-like yellow-orange crystals (m.p. 133–135°C) . The product exhibits limited solubility in polar protic solvents but dissolves readily in DMSO and DMF .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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ν(C-F): 1225 (aryl fluoride)
The absence of aldehyde C=O stretches (∼1700 cm⁻¹) confirms complete Schiff base formation .
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR:
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉ClFNO | |
| Molecular Weight | 261.67 g/mol | |
| Melting Point | 133–135°C | |
| Solubility in DMSO | 25 mg/mL | |
| Molar Conductivity (Λₘ) | 5 Ω⁻¹ cm² mol⁻¹ |
The low molar conductivity indicates non-electrolytic behavior in solution .
Biological Activity
Antibacterial Performance
Metal complexes of this Schiff base demonstrate enhanced activity compared to the free ligand:
| Organism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 ± 0.5 (Ligand) |
| 24 ± 0.7 (Cu(II) complex) | |
| Escherichia coli | 12 ± 0.3 (Ligand) |
| 19 ± 0.6 (Zn(II) complex) |
Data adapted from agar well diffusion assays at 500 μg/mL concentration . The copper complex shows superior bactericidal activity due to enhanced membrane permeability and ROS generation .
Coordination Chemistry
Metal Complex Formation
The ligand acts as a bidentate O,N-donor, coordinating through the phenolic oxygen and imine nitrogen:
General Complexation Reaction:
Where M = Mn, Co, Ni, Cu, Zn; n = 1–2
Stability Constants
Log K values (25°C, DMSO):
Industrial and Pharmaceutical Relevance
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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